Aminodisilane

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a broad field, and aminodisilanes represent a specialized class of compounds that derive their unique properties from two core components: a disilane (B73854) backbone and amine ligands.

A chemical precursor is a substance that is a starting point for a chemical reaction that produces another desired substance. reagent.co.uk The disilane backbone, which consists of a silicon-silicon (Si-Si) single bond, is a crucial structural feature in precursor chemistry, particularly for the electronics industry. reagent.co.uk Disilane (Si₂H₆) and its derivatives are widely used as silicon source gases in the fabrication of semiconductor materials, including amorphous silicon and silicon wafers, through processes like chemical vapor deposition (CVD). wikipedia.orgnih.gov

The Si-Si bond has electronic properties that are distinct from the more common carbon-carbon (C-C) single bond. rsc.org The electronic structure of Si-Si bonds is more akin to that of a carbon-carbon double bond, with a higher highest occupied molecular orbital (HOMO) energy level. rsc.org This characteristic leads to unique intramolecular σ electron delocalization and low ionization potentials, making disilane-based compounds highly valuable for tuning the photophysical properties of materials. rsc.org In the context of aminodisilane precursors, the Si-Si bond is more susceptible to oxidation compared to silicon-hydrogen (Si-H) bonds, a property that facilitates low-temperature deposition processes. researchgate.net

Amine ligands, which are functional groups containing a nitrogen atom bonded to the silicon backbone, are instrumental in defining the functionality and reactivity of this compound compounds. These ligands play a vital role in catalysis by coordinating with metal ions to form stable complexes, which can alter the electronic properties of the metal center and influence the efficiency and selectivity of catalytic reactions. chemscene.com

In organosilicon chemistry, the amine groups influence the compound's physical and chemical properties, such as its reactivity. ontosight.aiopen.ac.uk For deposition applications like Atomic Layer Deposition (ALD), the structure of the aminosilane (B1250345) precursor's ligands affects the process temperature, the purity of the resulting film, and the growth rate. acs.org During the ALD process, the aminosilane precursor reacts with hydroxyl groups on a surface, with the amine group acting as a leaving group. acs.org The coordination at the silicon atom is a delicate balance of steric and electronic effects from all attached groups, and the presence of electronegative groups can enhance the silicon's ability to expand its coordination sphere. open.ac.uk

Significance of Disilane Backbones in Precursor Chemistry

Evolution of this compound Compounds in Advanced Materials Science

The journey of this compound compounds from laboratory curiosities to essential components in high-tech manufacturing reflects the broader evolution of materials science.

The parent compound, disilane, was first identified in 1902 by Henri Moissan and Samuel Smiles, who produced it through the reaction of dilute acids with metal silicides. wikipedia.org For many years, methods for synthesizing disilane, such as the hydrolysis of magnesium silicide or silane (B1218182) pyrolysis, were developed, though these often resulted in significant byproducts. wikipedia.orgnih.gov

The application of aminosilanes and, more specifically, aminodisilanes as precursors for thin-film deposition is a more recent development, driven by the needs of the microelectronics industry. researchgate.netresearchgate.net The use of these compounds in ALD and CVD processes allows for the precise, controlled deposition of thin films with atomic-level accuracy. rsc.org Research in the 2000s focused on precursors like silane for plasma-enhanced chemical vapor deposition (PECVD). researchgate.net More recently, studies have investigated advanced aminosilane precursors, such as bis(tertiary-butylamino)silane (BTBAS), for depositing silicon dioxide films. researchgate.net The development of novel this compound precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS) represents a significant step forward, enabling the growth of high-quality dielectric films at temperatures as low as 50 °C. researchgate.net

The current research on this compound systems is heavily concentrated on their application in advanced materials science, particularly for the fabrication of next-generation semiconductor devices. nih.govrsc.org The primary focus is on their role as precursors in ALD and CVD, which are fundamental techniques for building complex nanostructures. researchgate.netrsc.org

A major trend in contemporary research is the pursuit of lower-temperature deposition processes to create high-quality thin films. researchgate.netresearchgate.net This is critical for manufacturing advanced electronic components that may be sensitive to high temperatures. The design and synthesis of new this compound precursors with tailored properties are central to this effort. For instance, the this compound BDIPADS has been shown to yield high-quality silicon dioxide films with higher growth rates and lower impurity levels compared to conventional precursors. researchgate.net

Furthermore, this compound precursors are integral to the emerging field of area-selective deposition (ASD). rsc.org ASD is a bottom-up manufacturing technique that allows for the direct deposition of materials only onto specific areas of a substrate, simplifying the fabrication of patterned nanostructures. rsc.orgacs.org This research is often supported by computational methods, such as density functional theory (DFT), to model precursor adsorption and reaction mechanisms on various surfaces, accelerating the development of new processes. researchgate.netacs.org

Structure

2D Structure

Properties

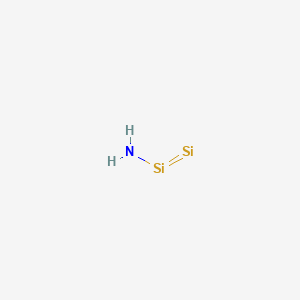

Molecular Formula |

H2NSi2 |

|---|---|

Molecular Weight |

72.19 g/mol |

InChI |

InChI=1S/H2NSi2/c1-3-2/h1H2 |

InChI Key |

IFKHAUGBYOEXKP-UHFFFAOYSA-N |

Canonical SMILES |

N[Si]=[Si] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Pathways for Aminodisilane Compounds

Established methods for synthesizing aminodisilanes primarily rely on the reaction of halogenated disilanes with nitrogen-based nucleophiles or the use of pre-functionalized silyl (B83357) anions.

A foundational and widely used method for forming Si-N bonds is the reaction of a chlorodisilane with a primary or secondary amine. acs.org This nucleophilic substitution reaction, known as aminolysis, involves the displacement of a chloride ion from the silicon atom by the amine's lone pair of electrons.

The reaction of 1,2-dichlorodisilanes with amines is a direct route to this compound compounds. For instance, 1,2-dichlorotetramethyldisilane (B129461) reacts with primary amines like n-propylamine or secondary amines such as pyrrolidine (B122466) to yield the corresponding diaminotetramethyldisilane products. acs.orgqucosa.de This method is versatile and has been used to synthesize a variety of acyclic and cyclic aminodisilanes. The reaction of 1,2-dichlorotetramethyldisilane with N,N'-diorganoethylenediamines can produce six-membered diazadisilacyclohexanes. znaturforsch.com Similarly, reacting more heavily chlorinated disilanes like 1,1,2,2-tetrachlorodimethyl-disilane or hexachlorodisilane (B81481) with diamines leads to the formation of five-membered diazasilacyclopentane rings. znaturforsch.com

Examples of Aminolysis Reactions with Chlorodisilanes

| Chlorodisilane Precursor | Amine Reactant | Solvent/Conditions | This compound Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dichlorotetramethyldisilane | n-Propylamine | n-Hexane | Di(n-propylamino)tetramethyldisilane | 88% | qucosa.de |

| 1,2-Dichlorotetramethyldisilane | Pyrrolidine | n-Hexane | Di(pyrrolidin-1-yl)tetramethyldisilane | 87% | acs.org |

| Hexachlorodisilane | n-Propylamine | Not Specified | Hexa(n-propylamino)disilane | >80% | doi.org |

| 1,1,2,2-Tetrachlorodimethyldisilane | N,N'-Dimethylethylenediamine | n-Hexane/Toluene | Bis-[N,N'-dimethyl-2-chloro-1,3-diaza-2-silacyclopentane] | Not Specified | znaturforsch.com |

Achieving high yields and selective substitution in aminolysis reactions requires careful control of reaction parameters. Stoichiometry is a critical factor. Often, an excess of the amine is used to serve both as the nucleophilic substituent and as a sacrificial base to neutralize the hydrogen chloride (HCl) byproduct. acs.org Alternatively, an external base like triethylamine (B128534) can be added to the reaction mixture. znaturforsch.com

The ratio of reactants can dictate the final product structure, especially with poly-chlorinated disilanes. For example, the reaction of N-methylaniline with 1,1,2,2-tetrachlorodimethyldisilane can yield different products depending on the starting proportions of the materials. researchgate.net Temperature moderation is also crucial for controlling the reaction rate and minimizing side reactions, such as the disproportionation of the disilane (B73854), which can compete with the desired Si-Cl substitution. znaturforsch.com Purification of the resulting aminodisilanes, which are often liquids, is typically achieved through vacuum distillation. doi.org

An alternative to the aminolysis of halodisilanes involves the use of functionalized silyllithium reagents. oup.com This approach offers a powerful method for Si-Si bond formation. A wide array of aminodisilanes can be synthesized through the nucleophilic addition of a silyllithium compound to a chlorosilane. kyoto-u.ac.jp

(Aminosilyl)lithiums can be generated efficiently from the corresponding (aminosilyl)stannanes via a tin-lithium exchange reaction. oup.com For example, treating an (aminosilyl)stannane with butyllithium (B86547) (n-BuLi) in THF produces the desired (aminosilyl)lithium in solution. oup.com Quenching this reactive intermediate with an electrophile like trimethylchlorosilane (Me₃SiCl) results in the formation of an this compound with a high yield, often around 90%. oup.com This methodology is particularly useful for creating structurally simple aminodisilanes and trisilanes that are not easily accessible through other conventional methods. oup.com

Synthesis of Aminodisilanes via Silyllithium Reagents

| Silyllithium Precursor | Generation Method | Electrophile | This compound Product | Yield | Reference |

|---|---|---|---|---|---|

| (t-Butyldimethylsilylamino)diphenylsilyllithium | Tin-Lithium Exchange | Trimethylchlorosilane (Me₃SiCl) | 1-(t-Butyldimethylsilylamino)-1,1-diphenyl-2,2,2-trimethyldisilane | 90% | oup.com |

| Bis(diethylamino)phenylsilyllithium | Tin-Lithium Exchange | Trimethylchlorosilane (Me₃SiCl) | 1,1-Bis(diethylamino)-1-phenyl-2,2,2-trimethyldisilane | 77% | oup.com |

| [(Me₃Si)₂N]MePhSiLi | Lithium Reduction | Trimethylchlorosilane (Me₃SiCl) | [(Me₃Si)₂N]MePhSi–SiMe₃ | Not Specified | researchgate.net |

Aminolysis Reactions of Halodisilane Intermediates

Reaction of 1,2-Dichlorodisilane with Amines

Alternative Synthetic Routes and Methodological Innovations

Beyond the established pathways, research continues into novel methods for synthesizing aminodisilanes, with a focus on catalytic processes that offer milder reaction conditions and greater functional group tolerance.

A significant innovation in Si-N bond formation is the development of metal-catalyzed nitrene insertion into Si-H bonds. nih.govacs.org This strategy represents a departure from traditional methods that rely on halosilane precursors. Specifically, a copper(I) complex bearing a trispyrazolylborate ligand has been shown to effectively catalyze the transfer of a nitrene group from an iminoiodinane (e.g., PhI=NTs) to the Si-H bond of various silanes, including disilanes. nih.govacs.org

This transformation leads to the exclusive formation of a Si-NH moiety and proceeds under very mild conditions at room temperature. nih.govacs.org A key advantage is that the hydrogen atom from the parent Si-H bond is retained in the product, unlike in dehydrocoupling reactions. nih.gov Mechanistic studies based on Density Functional Theory (DFT) suggest the reaction proceeds via a Si-H homolytic cleavage followed by a rebound step with the silicon-centered radical. nih.govacs.org Even when multiple Si-H bonds are present in the disilane substrate, only mono-insertion of the nitrene group is typically observed. acs.org

Copper-Catalyzed Amination of Disilanes via Nitrene Insertion

| Disilane Substrate | Nitrene Source | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,1,2,2-Tetramethyldisilane | PhI=NTs | TpBr₃Cu(NCMe) | 1-(N-Tosylamino)-1,1,2,2-tetramethyldisilane | 72% | acs.org |

| 1,2-Diphenyl-1,2-dimethyldisilane | PhI=NTs | TpBr₃Cu(NCMe) | 1-(N-Tosylamino)-1,2-diphenyl-1,2-dimethyldisilane | 65% | acs.org |

One-Pot Multicomponent Reaction Strategies for this compound Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.netijcrt.orgrsc.org This strategy is increasingly being applied to the synthesis of organosilicon compounds, including this compound derivatives. aist.go.jpnih.gov The development of MCRs for aminodisilanes is advantageous as it can reduce the number of purification steps and the generation of by-products. aist.go.jp

A notable example involves the insertion of isocyanides into N-Si bonds. nih.gov In a process activated by trimethylsilyl (B98337) chloride, azines react with isocyanides in a Reissert-type process. nih.gov This is followed by the insertion of a second isocyanide equivalent into the N-Si bond, leading to the formation of α-substituted dihydroazines. nih.gov This multicomponent approach allows for the creation of a variety of this compound derivatives with potential applications in medicinal chemistry. nih.gov

The following table summarizes a selection of one-pot multicomponent reactions used in the synthesis of various heterocyclic compounds, illustrating the versatility of this approach which can be conceptually extended to this compound synthesis.

| Catalyst/Conditions | Reactants | Product Type | Reference |

| Ceric Ammonium (B1175870) Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde, ammonia, 1,3-diones | Dihydropyridine derivatives | ijcrt.org |

| Microwave irradiation | Trialkyl orthoesters, 2-aminoimidazoles, cyanamide | 2-alkyl-substituted 4-aminoimidazo[1,2-a] aist.go.jpharvard.eduacs.orgtriazines | rsc.org |

| Trimethylsilyl chloride | Azines, isocyanides | α-substituted dihydroazines | nih.gov |

| NS-doped graphene oxide quantum dots (GOQDs) | Aldehydes, malononitrile, thiophenols | 2-amino-4H-chromene derivatives | researchgate.net |

| CuO/GO nanocomposite | Aldehydes, amines, alkynes | Quinazoline derivatives | researchgate.net |

Molecular Design Principles for Tailored this compound Precursors

The properties of this compound precursors, such as their reactivity and volatility, are critical for their application in deposition techniques like Atomic Layer Deposition (ALD). harvard.eduresearchgate.netacs.org These properties can be finely tuned through careful molecular design.

Ligand Engineering for Modulating Reactivity and Volatility

Ligand engineering is a key strategy for tailoring the characteristics of this compound precursors. harvard.eduacs.org The size and nature of the ligands attached to the silicon atoms significantly influence the precursor's volatility and reactivity. harvard.eduhelsinki.fi

Volatility: Bulky ligands can increase a precursor's volatility by shielding the central metal or silicon atom from intermolecular interactions. harvard.edu However, excessively large ligands can also decrease volatility due to increased van der Waals forces. harvard.edu Therefore, there is often an optimal ligand size to maximize volatility. harvard.edu For instance, functionalizing cyclopentadienyl (B1206354) (Cp) ligands with substituents can enhance volatility and thermal stability while lowering the melting point. acs.orgchemrxiv.org

Reactivity: The reactivity of a precursor is also governed by its ligands. For example, in ALD processes, precursors with weak metal-ligand bonds and strong ligand-hydrogen bonds tend to have highly exothermic reactions, leading to the formation of pure films at lower temperatures. harvard.edu Alkylamido precursors, for example, have relatively weak M-N bonds, which facilitates lower deposition temperatures. harvard.edu A novel this compound precursor, 1,2-bis(diisopropylamino)disilane (BDIPADS), which contains a Si-Si bond, has been shown to enable the low-temperature thermal ALD of high-quality SiO2 thin films. researchgate.netsci-hub.se The presence of the Si-Si bond is believed to contribute to its high reactivity. sci-hub.se

The table below illustrates the effect of different ligands on precursor properties.

| Precursor Type | Ligand Characteristics | Effect on Volatility | Effect on Reactivity | Reference |

| Cyclopentadienyl-based | Functionalized Cp ligands | Enhanced | Modulated based on substituent | acs.orgchemrxiv.org |

| Alkylamido | Weak M-N bonds | High | Lower ALD temperature | harvard.edu |

| This compound (BDIPADS) | Diisopropylamino groups, Si-Si bond | Suitable for ALD | High, enables low-temperature deposition | researchgate.netsci-hub.se |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral organosilicon compounds, where the silicon atom is the stereogenic center, is a challenging but important area of research due to their potential applications in asymmetric synthesis and materials science. nih.govbenthamscience.com Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. rsc.orgrsc.org

Several strategies have been developed for the asymmetric synthesis of chiral silanes. nih.govoup.comorganic-chemistry.org These include:

Organocatalytic Desymmetrization: Chiral imidazole-containing catalysts have been used for the desymmetrization of prochiral silanediols, yielding Si-stereogenic siloxanols with high enantioselectivity. nih.gov

Substitution Reactions with Chiral Auxiliaries: Chiral 5,6-dimethoxy-1,3,2-dioxasilacycloheptane derivatives have been used as starting materials. Substitution reactions with organometallic reagents followed by reduction can produce chiral silicon compounds with high optical yields. oup.com

Transition-Metal-Free Asymmetric Synthesis: While transition-metal-catalyzed methods have seen significant progress, transition-metal-free approaches are gaining attention for their potential in green chemistry. benthamscience.com These methods often face challenges related to the stability of the chiral center at the silicon atom. benthamscience.com

Rhodium-Catalyzed Dehydrogenative C-H Silylation: This method has been developed for the asymmetric synthesis of silicon-stereogenic monohydrosilanes, producing various asymmetrically trisubstituted 1H-benzosiloles. acs.org

The following table provides examples of stereoselective synthesis methods for chiral silicon compounds.

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity | Reference |

| Organocatalytic Desymmetrization | Chiral imidazole | Prochiral silanediol | Si-stereogenic siloxanol | Up to 98:2 | nih.gov |

| Asymmetric Substitution | (S,S)-2,3-dimethoxybutanediol | Prochiral dialkyldichlorosilanes | Chiral 5,6-dimethoxy-1,3,2-dioxasilacycloheptane | High optical yield | oup.com |

| Rh-Catalyzed C-H Silylation | Rhodium complex | Dihydrosilanes | Silicon-stereogenic monohydrosilanes | Excellent | acs.org |

| Organocatalytic Si-C Bond Functionalization | Chiral Brønsted acid | Dinaphthosiloles | Axially chiral biaryl siloxanes | High | nih.gov |

Chemical Reactivity and Reaction Pathway Elucidation of Aminodisilane Species

Fundamental Bonding Characteristics and Reactivity Profiles

The chemical behavior of aminodisilanes is governed by the interplay of the unique bonds within their molecular structure, primarily the silicon-silicon (Si-Si) single bond, the silicon-nitrogen (Si-N) bonds of the amine ligands, and in some reactive intermediates, silicon-nitrogen double bonds.

The presence of a direct Si-Si bond is a defining feature of aminodisilanes and a primary driver of their enhanced chemical reactivity compared to analogous aminomonosilanes. This heightened activity stems from the inherent nature of the Si-Si bond itself.

Several key factors contribute to the reactivity of the Si-Si backbone:

Low Bond Dissociation Energy (BDE): The Si-Si bond is significantly weaker than other bonds typically found in aminosilane (B1250345) precursors, such as Si-H or Si-N bonds. sci-hub.se Density functional theory (DFT) calculations have shown that the BDE of the Si-Si bond in precursors like 1,2-bis(diisopropylamino)disilane (BDIPADS) is the lowest among all bonds on the silicon atoms. sci-hub.se This low dissociation energy means that less energy is required to cleave the Si-Si bond, making it a preferential site for reaction initiation. sci-hub.se

High Polarity and Polarizability: The Si-Si bond introduces a high degree of polarity to the molecule, which can improve the surface reactivity. aip.org This polarization makes the silicon atoms more susceptible to nucleophilic or electrophilic attack.

Enhanced Oxidation Susceptibility: The Si-Si bond is more readily oxidized compared to Si-H bonds. sci-hub.seacs.orgx-mol.netresearchgate.net This property is particularly advantageous in deposition processes like Atomic Layer Deposition (ALD), where the precursor's facile reaction with an oxidant is crucial for forming high-quality films at low temperatures. sci-hub.seacs.orgx-mol.netresearchgate.net The use of aminodisilane precursors with a reactive Si-Si bond allows for the growth of stoichiometric silicon dioxide (SiO₂) films with low impurity content. sci-hub.seacs.orgx-mol.net

The enhanced reactivity imparted by the Si-Si bond has been leveraged in applications such as the low-temperature plasma-enhanced atomic layer deposition (PEALD) of high-purity SiO₂ films. aip.org For instance, 1,1,1-tris(dimethylamino)disilane (TADS) exhibits a higher growth rate per cycle in ALD processes than its monosilane counterpart, tris(dimethylamino)silane (B81438) (TDMAS), an effect attributed directly to the reactive, polarized Si-Si bond. aip.org

| Precursor | Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Si–Si | 298.1 |

| Si–N | 391.5 | |

| Si–H | 396.1 | |

| (Di-iso-propylamino)silane (DIPAS) | Si–N | 336.7 |

| Si–H | 379.3 |

The Si-N bond itself is a site of significant chemical activity. It is weaker than a Si-O bond and can be readily cleaved under certain conditions. researchgate.net The reactivity of the amine ligands is evident in several key processes:

Nucleophilic and Electrophilic Interactions: The nitrogen atom of the amine ligand possesses a lone pair of electrons, making it a potential nucleophilic center. Conversely, the silicon atom, being electropositive, is an electrophilic center. This polarity allows for reactions with a variety of electrophilic and nucleophilic reagents. shashwatpublication.com The Si-N bond can be formed via catalytic processes, such as the dehydrocoupling of amines and silanes, which involves the direct formation of the Si-N bond with hydrogen as the only byproduct. rsc.org

Ligand Exchange and Dissociation: The Si-N bond can be dissociated during reactions, particularly in deposition processes. researchgate.net In plasma-enhanced ALD, for example, the oxygen radicals can react with Si-N bonds, leading to their removal from the precursor molecule and incorporation of oxygen to form siloxane linkages. aip.org The relatively weak nature of the Si-N bond facilitates its cleavage and subsequent reaction. researchgate.net

Steric Influence: The size and structure of the alkyl or aryl groups on the amine ligand can sterically hinder or direct the approach of reactants to the silicon center. rsc.org This steric bulk can modulate the aggregation behavior of the molecules in both solution and solid states and can influence the outcome of subsequent reactions. rsc.org For instance, extremely bulky ligands can prevent reactions from occurring, as seen where hexa(pyrrolidine-1-yl)disilane failed to react with carbon dioxide due to steric hindrance. qucosa.de

While the most common and stable aminodisilanes feature silicon-nitrogen single bonds (Si-N), the formation and reactivity of species containing silicon-nitrogen double bonds (Si=N), known as silaimines or silaneimines, are critical in understanding certain reaction mechanisms. These Si=N species are typically transient, highly reactive intermediates rather than stable, isolable compounds under normal conditions.

The reactivity of the Si-N bond in aminodisilanes primarily involves the cleavage of the single bond. researchgate.netshashwatpublication.com However, reaction pathways can involve intermediates that feature a higher bond order. The chemistry of these species is an active area of research, particularly in the context of plasma chemistry and thermal decomposition.

Key reaction pathways involving the silicon-nitrogen bond include:

Radical Reactions: In plasma environments containing silane (B1218182) and ammonia, radical chain reactions are believed to be a primary mechanism for the formation and transformation of aminosilanes. rsc.org Radicals such as SiH₃• and NH₂• can react to form Si-N bonds. rsc.org

Silylene Intermediates: An alternative mechanism involves the addition of silylene (SiH₂) to an amine. rsc.orgresearchgate.net This can form a dative N→Si bond, which can then rearrange to form a stable aminosilane. rsc.org These pathways are energetically favorable as they often lack significant energy barriers. researchgate.net

Nucleophilic Substitution: In these reactions, a nucleophilic nitrogen atom attacks an electrophilic silicon atom, often accompanied by the elimination of a small molecule like hydrogen. rsc.org

The study of true Si=N double-bonded compounds reveals they are highly susceptible to addition reactions across the double bond, reflecting the high energy and instability of the pπ-pπ overlap between silicon and nitrogen.

Reactivity Contributions of Amine Ligands

Intramolecular and Intermolecular Reaction Mechanisms

Aminodisilanes undergo a variety of reactions, with oxidation and reduction pathways being fundamental to their application and transformation. These mechanisms can proceed through both intramolecular rearrangements and intermolecular interactions with other reagents.

The oxidation of aminodisilanes is a chemically significant process, particularly in materials science for the synthesis of silicon oxides. The reaction leads to the formation of a stable siloxane (Si-O-Si) network. This transformation is highly favorable due to the high thermodynamic stability of the Si-O bond.

The primary pathway for oxidation involves the cleavage of the highly reactive Si-Si bond and the Si-N bonds, followed by the insertion of oxygen. sci-hub.seaip.org This is a key reaction in ALD and PEALD processes for creating high-purity silica (B1680970) (SiO₂) thin films. aip.orgacs.org

The general reaction can be summarized as: this compound + Oxidant → Siloxane + Byproducts

Common oxidants include ozone (O₃) and oxygen plasma (O₂/Ar). aip.orgacs.org DFT calculations confirm that the Si-Si bond is more easily oxidized than Si-H bonds, making it the initial point of attack. sci-hub.seacs.orgx-mol.netresearchgate.net

During PEALD, for instance, the process involves sequential steps:

The this compound precursor chemisorbs onto a surface.

Exposure to an oxygen plasma introduces highly reactive oxygen radicals.

These radicals react with and break both the Si-Si and Si-N bonds in the precursor molecule. aip.org

New, stable Si-O bonds are formed, creating a silicon dioxide layer. aip.org

X-ray photoelectron spectroscopy (XPS) analysis of SiO₂ films grown using TADS and an O₂ plasma shows negligible Si-N and Si-Si peaks, indicating the complete reaction of these bonds during the process. aip.org The oxidation of organosilicon compounds in general, such as through combustion, ultimately yields silicon dioxide. wikipedia.org

| This compound Precursor | Oxidant | Process | Temperature Range (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,1,1-tris(dimethylamino)disilane (TADS) | O₂/Ar Plasma | PEALD | 115 - 480 | Higher reactivity and growth rate compared to monosilane analog due to reactive Si-Si bond. | aip.org |

| 1,2-bis(diisopropylamino)disilane (BDIPADS) | Ozone (O₃) | Thermal ALD | 50 - 250 | High-quality SiO₂ films formed at low temperatures (as low as 50°C) due to the easily oxidized Si-Si bond. | sci-hub.seacs.org |

While the oxidation of aminodisilanes is a common and well-documented process, their reduction back to silane (Si-H containing) compounds is less prevalent. Silanes themselves, particularly those with Si-H bonds, are typically used as reducing agents in organic chemistry. gelest.comsigmaaldrich.com Therefore, the reduction of a stable this compound requires specific and often harsh conditions to cleave the Si-N bond and replace it with a Si-H bond.

The cleavage of the Si-N bond is the critical step in such a transformation. This bond can be broken, but it often leads to other products besides a simple silane. For example, hydrolysis of the Si-N bond yields silanols (Si-OH) and the corresponding amine. wikipedia.org

A hypothetical reduction pathway would involve a powerful hydride source to displace the amido group. More commonly studied is the reverse reaction: the formation of aminosilanes from silanes. Catalytic dehydrocoupling or amination of silanes represents a direct method for forming Si-N bonds from Si-H bonds. rsc.orgacs.org For example, copper-catalyzed nitrene insertion into a Si-H bond is a known method for creating Si-N linkages under mild conditions. acs.org

The reduction of functional groups attached to silicon is possible but depends heavily on the nature of the group. For instance, while benzylic alcohols can be reduced to the corresponding alkanes using a silane and an acid catalyst, primary aliphatic alcohols are not reduced under similar conditions. gelest.com This illustrates that the feasibility of reducing a bond to silicon is highly substrate-dependent. A direct, one-step reduction of an this compound to a disilane (B73854) is not a standard synthetic transformation, and pathways would likely involve multiple steps, such as conversion to a halodisilane followed by reduction with a hydride agent like lithium aluminum hydride.

Nucleophilic Substitution Processes Involving this compound

Aminodisilanes can undergo nucleophilic substitution reactions where an electron-rich species, known as a nucleophile, attacks the silicon atom, leading to the displacement of a leaving group. wikipedia.orglibretexts.org The reactivity of the silicon center in aminodisilanes towards nucleophiles is a key aspect of their chemistry. The general form of a nucleophilic substitution reaction can be represented as an attack by a nucleophile on a substrate, resulting in the substitution of a leaving group. wikipedia.org

In the context of aminodisilanes, the amino group can act as a leaving group. The reaction of (aminosilyl)lithium with electrophiles like Me3SiCl results in the formation of an this compound, demonstrating the susceptibility of the silicon center to nucleophilic attack and the viability of the amino group as a leaving group in certain contexts. oup.com The reaction of alkyl halides with cyanides to form nitriles is a classic example of nucleophilic substitution. wikipedia.org Similarly, the reaction of an alkyl bromide with a hydroxide (B78521) ion, where the hydroxide is the nucleophile and bromide is the leaving group, illustrates this fundamental process. wikipedia.org

The strength of the nucleophile is a critical factor in these reactions; a species with a negative charge is generally a more potent nucleophile than its neutral counterpart. For instance, the hydroxide ion (OH⁻) is a more reactive nucleophile than a water molecule (H₂O). savemyexams.com The mechanisms of these reactions can vary, with two primary pathways being the S({N})1 and S({N})2 mechanisms, which differ in their kinetic order and whether the reaction proceeds through a concerted step or a carbocation intermediate. wikipedia.org While steric hindrance can be a significant factor in organic chemistry, it is often less of a concern in nucleophilic substitutions at a silicon center. doi.org

Research into functionalized silyllithiums has shown that these compounds can be valuable for creating new organosilicon compounds through nucleophilic substitution pathways. oup.com For example, the reaction of (t-Butoxysilyl)stannane with n-BuLi can generate an (alkoxysilyl)lithium, which can then react with other electrophiles. oup.com

Carbon Dioxide Insertion Reactions and Carbamoyloxydisilane Formation

Aminodisilanes have been shown to react with carbon dioxide (CO₂) through an insertion reaction into the silicon-nitrogen (Si-N) bond, which leads to the formation of carbamoyloxydisilanes. acs.orgqucosa.de This reaction is a convenient method for accessing silicon carbamates. acs.org The general transformation involves the insertion of a CO₂ molecule into the Si-N bond of aminodisilanes with the general formula ((RR′N)nMe₃₋ₙSi)₂, yielding carbamoyloxydisilanes of the formula ((RR′NC(O)O)nMe₃₋ₙSi)₂. acs.orgqucosa.de

The success of this insertion reaction is dependent on steric factors. For example, while hexathis compound undergoes CO₂ insertion, the more sterically hindered hexa(pyrrolidine-1-yl)disilane does not react, even under increased CO₂ pressure. acs.orgqucosa.de The reaction conditions typically involve bubbling gaseous CO₂ through a solution of the this compound in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, followed by allowing the mixture to warm to room temperature. acs.orgqucosa.de In some cases, the reaction is carried out in an autoclave under CO₂ pressure. acs.org

A significant outcome of this reaction is the formation of compounds with hypercoordinate silicon atoms. acs.orgqucosa.de In many of the resulting carbamoyloxydisilanes, the silicon atoms are pentacoordinate in the solid state, with two carbamoyloxy moieties bridging the Si-Si bond. acs.orgqucosa.de This hypercoordination is partially retained in solution, existing in a dynamic equilibrium, as observed through solvent- and temperature-dependent NMR studies. acs.org The carbamoyloxy group's oxygen atoms can act as strong donors, which is enhanced by conjugation with the nitrogen lone pair, facilitating the formation of these hypercoordinate structures. acs.org

The insertion of CO₂ into Si-N bonds is not limited to disilanes and has been explored in other aminosilanes as a potential route for synthesizing isocyanates without using phosgene. researchgate.net The reactivity of the Si-N bond towards CO₂ can be influenced by the nature of the amine; insertion into the Si-N bonds of arylamines is generally less facile than with alkylamines. researchgate.net The process can also be reversible, as seen in the case of an N-heterocyclic iminosilane, where the CO₂ insertion is thermoneutral and reversible in the solution phase. rsc.org

Table 1: Reactivity of Various Aminodisilanes with Carbon Dioxide

| This compound | Reaction with CO₂ | Product | Key Feature | Reference |

| ((RR′N)nMe₃₋ₙSi)₂ | Yes | ((RR′NC(O)O)nMe₃₋ₙSi)₂ | Formation of carbamoyloxydisilanes | acs.orgqucosa.de |

| Hexathis compound | Yes | Carbamoyloxydisilane | Successful CO₂ insertion | acs.orgqucosa.de |

| Hexa(pyrrolidine-1-yl)disilane | No | No reaction | Steric hindrance prevents reaction | acs.orgqucosa.de |

| N-heterocyclic iminosilane | Yes (Reversible) | CO₂ adduct | Thermoneutral and reversible insertion | rsc.org |

Surface Reaction Dynamics in Thin Film Deposition Processes

Chemisorption Mechanisms on Substrate Surfaces

In the context of thin film deposition, such as Atomic Layer Deposition (ALD), the chemisorption of this compound precursors onto a substrate surface is a critical initial step. mdpi.com This process involves the formation of chemical bonds between the precursor molecules and the surface. For this compound precursors, a common mechanism involves the cleavage of the Si-N bond, catalyzed by surface hydroxyl (OH) groups. nih.gov The nitrogen and silicon atoms of the precursor interact with the hydrogen and oxygen atoms of a surface terminal OH group, respectively, leading to the dissociative adsorption of the precursor as silane and amino fragments. nih.gov

The reactivity of the precursor with the surface can be influenced by the electronic and structural properties of that surface. For instance, an OH-covered WO₃ surface has been shown to break the first Si-N bond of tris(dimethylamino)silane (TDMAS) without an activation barrier, whereas an OH-covered SiO₂ surface requires a significant activation energy for the same bond cleavage. nih.gov Conversely, the SiO₂ surface is more efficient at decomposing the second Si-N bond compared to the WO₃ surface. nih.gov

For disilane precursors, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), the chemisorption on an OH-terminated SiO₂ surface is more favorable than on an NH₂-terminated SiN surface, which allows for selective deposition. researchgate.net The reaction is thought to proceed through the formation of a hydrogen-bonded physisorbed state, followed by a proton transfer from the surface OH groups to the diisopropylamino ligand, releasing diisopropylamine (B44863) as a gaseous byproduct and forming a covalent O-Si bond with the surface. researchgate.net

Ligand Exchange Reactions and Byproduct Generation

During the ALD process, ligand exchange reactions are fundamental to the layer-by-layer growth of thin films. lamresearch.com After the initial chemisorption of the this compound precursor, a pulse of a co-reactant, such as water or ozone, is introduced. This co-reactant reacts with the remaining ligands on the surface-bound precursor, leading to the formation of the desired film material and volatile byproducts that are purged from the reaction chamber. nih.gov

In the ALD of silicon dioxide from aminosilane precursors, the amino ligands are exchanged for hydroxyl groups upon reaction with an oxygen source. acs.org For example, when using hexakis(ethylamino)disilane (Si₂(NHEt)₆) and D₂O, the main byproducts observed are NDHC₂H₅. acs.org Similarly, the reaction of aminosilanes with surface Si-OH groups results in the formation of an alkylamine as a reaction product. acs.orgnih.gov

The completeness of these ligand exchange reactions can affect the purity and quality of the deposited film. In some cases, a fraction of the original ligands may remain on the surface even after the co-reactant pulse, which can be due to high thermal activation barriers for the elimination of subsequent ligands. researchgate.net The generation and efficient removal of byproducts are crucial for achieving high-quality films and preventing their incorporation as impurities. nih.gov

Si-Si Bond Cleavage and Subsequent Network Formation

The presence of a Si-Si bond in this compound precursors can significantly influence the reaction mechanism and the properties of the deposited film. This bond is generally weaker than Si-H and Si-N bonds, making it more susceptible to cleavage during the deposition process. sci-hub.seresearchgate.net Density functional theory (DFT) calculations have shown that the bond dissociation energy of the Si-Si bond in 1,2-bis(diisopropylamino)disilane (BDIPADS) is considerably lower than other bonds in aminosilane precursors. sci-hub.se

During ALD of AlxSiyOz using hexakis(ethylamino)disilane (Si₂(NHEt)₆), it is proposed that the precursor molecule bonds to the hydroxylated surface through the cleavage of the Si-Si bond, allowing both silicon atoms to bond to the surface. acs.org This cleavage can be promoted by the interaction with an oxidizing agent like ozone, where the oxidation is thought to begin at the Si-Si bond. sci-hub.se The ease of Si-Si bond cleavage generally decreases as the steric bulk of the alkyl substituents on the silicon atoms increases. encyclopedia.pub

The cleavage of the Si-Si bond is a key step in the formation of the silicon-based network of the thin film. Once the disilane precursor is anchored to the surface, subsequent reactions with the co-reactant lead to the formation of Si-O-Si or Si-N-Si linkages, depending on the desired film (oxide or nitride). This process builds up the film layer by layer, creating a continuous network structure. The reactivity of the Si-Si bond can be advantageous for low-temperature deposition processes, as it provides a lower energy pathway for the reaction to proceed. sci-hub.seresearchgate.netx-mol.net

Role of Surface Hydroxyl Groups in Catalyzed Reactions

Surface hydroxyl (Si-OH) groups play a pivotal role in the surface chemistry of oxide materials and are crucial for the catalyzed reactions that occur during the deposition of thin films from this compound precursors. chimia.chresearchgate.net These groups act as the primary reactive sites for the initial chemisorption of the precursor molecules. acs.orgnih.gov The density and type of these silanol (B1196071) groups—which can be isolated, vicinal (hydrogen-bonded), or geminal—determine the surface's reactivity. ajol.infoshimadzu.comuchicago.edu

The reaction between an aminosilane precursor and a hydroxylated surface typically proceeds via a proton transfer mechanism. researchgate.net The aminosilane reacts with the surface Si-OH groups, leading to the formation of a Si-O-Si bond and the release of an alkylamine byproduct. acs.org The number of precursor molecules that can react is directly related to the density of available Si-OH groups on the surface. acs.orgnih.gov For instance, at 100 °C, a higher density of surface Si-OH groups leads to a greater reaction with aminosilane precursors like DMATMS and DSBAS. acs.org

The surface hydroxyl density can be influenced by the deposition temperature; as the temperature increases, the density of isolated Si-OH groups tends to decrease. acs.orgnih.gov This, in turn, can affect the growth per cycle (GPC) of the film. For example, the GPC for SiO₂ ALD using DSBAS decreases as the temperature is raised from 100 to 500 °C, which is attributed to the lower steady-state density of surface Si-OH groups at higher temperatures. acs.orgnih.gov The reactivity of these hydroxyl groups is a key factor in achieving controlled, self-limiting growth in ALD processes. atomiclayerdeposition.com

Factors Influencing Precursor Adsorption and Surface Functionalization

The adsorption of this compound precursors onto a substrate is the critical initiating step in thin-film deposition processes like Atomic Layer Deposition (ALD). This process is not governed by a single variable but is rather a complex interplay of multiple chemical and physical factors. These factors dictate the precursor's surface reactivity, the efficiency of the deposition, and the ultimate quality of the resulting film. Understanding these influences is paramount for controlling film growth with atomic-level precision. fiveable.metno.nl

Key determinants influencing the adsorption and subsequent surface functionalization include the chemical nature of the precursor itself, the properties of the substrate surface, and the specific conditions of the deposition process. fiveable.meacs.org The ligand structure of the aminosilane, the type and density of reactive sites on the substrate, and the deposition temperature are particularly crucial. acs.orgacs.org

Precursor Chemistry and Structure:

The molecular structure of the this compound precursor, including the type of ligands attached to the silicon atoms, significantly impacts its adsorption behavior. acs.org The size and nature of the amino ligands and the presence of other bonds, such as a silicon-silicon (Si-Si) bond, can alter the precursor's reactivity and steric hindrance. acs.orgsci-hub.se

For instance, studies comparing different aminosilane precursors have shown that the number and type of amino ligands affect the activation energies for surface reactions. mdpi.comrsc.org Density Functional Theory (DFT) calculations have been employed to compare the surface reactions of aminosilanes with a varying number of amino ligands, such as diisopropylaminosilane (DIPAS), bis(diethylamino)silane (B1590842) (BDEAS), and tris(dimethylamino)silane (TDMAS). rsc.org These studies reveal that BDEAS exhibits the lowest energy barrier in the rate-determining step, suggesting it would provide the fastest growth rate. rsc.org However, the leaving amine group from DIPAS has a weaker binding strength to the surface, which could lead to fewer impurities in the final film. rsc.org

The presence of a Si-Si bond in the precursor backbone, as seen in 1,2-bis(diisopropylamino)disilane (BDIPADS), has been shown to be a critical factor for enabling low-temperature deposition. sci-hub.seresearchgate.net DFT calculations indicate that this Si-Si bond is more easily oxidized compared to Si-H bonds, contributing to high-quality film growth at temperatures as low as 50°C. sci-hub.seresearchgate.net This enhanced reactivity at low temperatures is attributed to the precursor's high reactivity during surface adsorption. researchgate.net

Substrate Surface Properties:

The condition of the substrate surface is equally important. The type and areal density of surface functional groups are primary determinants of precursor adsorption. acs.orgmdpi.com On hydroxylated surfaces, such as SiO2, the initial reaction typically involves the aminosilane precursor reacting with surface hydroxyl (–OH) groups. acs.orgmdpi.com This is a self-terminating reaction that proceeds until the available –OH sites are saturated. mdpi.com

The density of these reactive sites, particularly silanol (Si-OH) groups, directly influences the initial uptake of the precursor. acs.org Research has shown that a higher initial Si-OH density leads to a greater initial adsorption of the aminosilane precursor. acs.org For example, at 100°C, it was observed that approximately 30% more surface Si-OH groups reacted with dimethylaminotrimethylsilane (DMATMS) than with di-sec-butylaminosilane (DSBAS), a difference attributed to the size of the aminosilane ligand. acs.org

Furthermore, the chemical nature of the surface termination dictates the selectivity of the deposition. DFT calculations have demonstrated that the adsorption of an this compound like BDIPADS is more favorable on OH-terminated SiO2 surfaces compared to NH2-terminated silicon nitride (SiN) surfaces. avsconferences.org This inherent difference in reactivity forms the basis for area-selective ALD, where the precursor chemoselectively adsorbs onto one material over another. acs.orgavsconferences.org

Process Conditions:

Process parameters such as temperature, precursor dose, and exposure time are critical for controlling the adsorption process. fiveable.me

Temperature: The substrate temperature affects precursor adsorption, surface diffusion, and reaction rates. fiveable.me For many this compound precursors, a specific "ALD temperature window" exists where ideal self-limiting growth occurs. acs.org For the BDIPADS precursor, stoichiometric SiO2 films can be formed across a wide temperature range from 50°C to 250°C. sci-hub.se However, at very low temperatures (≤80°C), a slight incorporation of SiH-related moieties may occur. sci-hub.seresearchgate.net The growth per cycle (GPC) can also be temperature-dependent; for the DSBAS ALD process, the GPC decreases as temperature increases due to a reduction in the density of surface Si-OH groups. acs.org

Precursor Dose and Exposure Time: Sufficient precursor dose and exposure time are necessary to ensure the saturation of all available reactive sites on the surface, which is a hallmark of ALD. fiveable.me Incomplete saturation can lead to lower GPC and non-uniform film growth.

The table below summarizes the key factors and their observed effects on the adsorption of this compound precursors.

| Factor | Influence on Adsorption and Surface Functionalization | Research Findings |

| Precursor Ligand Structure | Affects steric hindrance and reactivity. acs.org Influences activation energy for surface reactions and potential for impurities. rsc.org | The size of the aminosilane ligand determines how many surface Si-OH groups it can react with in the first half-cycle. acs.org BDEAS shows a low energy barrier for reaction, while DIPAS may lead to fewer impurities due to weaker binding of its leaving group. rsc.org |

| Si-Si Bond in Precursor | Enhances reactivity, especially for oxidation, enabling lower deposition temperatures. sci-hub.seresearchgate.net | The Si-Si bond in BDIPADS is more easily oxidized than Si-H bonds, allowing for high-quality SiO2 deposition at temperatures around 50°C. sci-hub.seresearchgate.net |

| Substrate Functional Groups | Determines the primary reaction pathway and selectivity. acs.orgavsconferences.org Aminosilanes react readily with surface -OH groups. acs.orgacs.org | Adsorption of BDIPADS is calculated to be more reactive on OH-terminated SiO2 than on NH2-terminated SiN surfaces, enabling inherent selectivity. avsconferences.org |

| Surface Site Density | The areal density of reactive sites (e.g., Si-OH) directly impacts the initial precursor uptake and growth per cycle (GPC). acs.org | A higher initial Si-OH density on a SiO2 surface leads to increased adsorption of the Si precursor during the first few ALD cycles. acs.org |

| Deposition Temperature | Defines the ALD window and affects GPC, film composition, and impurity levels. fiveable.meacs.orgsci-hub.se | For BDIPADS, stoichiometric SiO2 is achieved between 50-250°C, but Si-H related defects can appear at ≤80°C. sci-hub.se For DSBAS, GPC decreases with increasing temperature. acs.org |

| Co-reactant | The oxidizing agent (e.g., ozone, O2 plasma) is crucial for removing precursor ligands and regenerating reactive surface sites for the next cycle. acs.orgacs.org | O2 plasma helps generate surface Si-OH groups by reacting with surface ligands. acs.org Ozone effectively reacts with Si-Hx groups to form Si-O-H, sustaining the ALD process. acs.org |

The following table details the reaction energies calculated using DFT for the interaction of a bis-diethylaminosilane (BDEAS) precursor with a hydroxylated SiO2 surface model, illustrating the energetics of the initial adsorption and reaction steps.

| Reaction Step | Description | Reaction Energy (ΔEr) |

| Molecular Adsorption | Physisorption of BDEAS precursor onto the surface. | -69.0 kJ/mol sci-hub.se |

| Reaction 1 | First ligand exchange with a surface -OH group. | -58.3 kJ/mol mdpi.com |

| Reaction 2a | Second ligand exchange with an adjacent -OH group. | -64.3 kJ/mol mdpi.com |

| Reaction 2b | Intramolecular reaction after the first ligand exchange. | -6.0 kJ/mol mdpi.com |

| Reaction 3 | Conversion of a singly-bound to a doubly-bound surface species. | +37.5 kJ/mol mdpi.com |

These values indicate that the initial ligand exchange reactions are exothermic and thus thermodynamically favorable. mdpi.com The subsequent surface functionalization involves the removal of the remaining ligands and the formation of a stable film, typically through reaction with a co-reactant like ozone or an oxygen plasma, which regenerates the reactive hydroxyl groups on the surface for the subsequent ALD cycle. acs.orgacs.org

Spectroscopic and Analytical Characterization Techniques

Structural Elucidation and Bonding Environment Analysis

Detailed analysis of the aminodisilane molecule's structure and bonding is accomplished using several key spectroscopic methods. These techniques provide insights into the fundamental arrangement of atoms and the nature of the chemical bonds, which dictate the precursor's reactivity and behavior in deposition processes.

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Characteristics

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and chemical bonds within a molecule. researcher.lifenist.gov By analyzing the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint of the compound is obtained. chemicalbook.com

In the context of this compound precursors, such as 1,2-bis(diisopropylamino)disilane (BDIPADS), FTIR is crucial for verifying the presence of key chemical bonds before and after the deposition process. While a direct spectrum of the this compound precursor identifies its constituent bonds, its most powerful application is in analyzing the resulting thin films to understand the precursor's reaction mechanism. acs.orgsci-hub.se For instance, in the atomic layer deposition (ALD) of silicon dioxide (SiO₂), the analysis of the deposited film confirms the consumption of specific bonds from the precursor. acs.org

Studies on SiO₂ films grown using BDIPADS and ozone show that the characteristic vibrational modes associated with Si-H and Si-N bonds from the this compound precursor are absent in the final film. acs.orgsci-hub.se Conversely, the spectra of the deposited films are dominated by strong absorption bands corresponding to the Si-O-Si network, specifically the transverse optical (TO) and longitudinal optical (LO) phonon modes. sci-hub.seacs.orgacs.org The disappearance of precursor-related peaks and the emergence of film-specific peaks confirm the successful chemical reaction and the purity of the resulting film. acs.orgsci-hub.se For example, the low-temperature growth of SiO₂ films can sometimes result in the inclusion of SiH-related groups, which are readily identifiable by a distinct peak around 880 cm⁻¹; this peak is absent at higher deposition temperatures. sci-hub.se

Table 1: Key FTIR Vibrational Modes in this compound-Related Deposition

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Si-O-Si TO stretch | ~1040-1053 | Indicates formation of SiO₂ network acs.orgacs.org |

| Si-O-Si LO stretch | ~1225-1226 | Confirms stoichiometric silicon oxide acs.orgacs.org |

| (O-)₃SiH bend | ~880 | Indicates Si-H impurities in low-temp films sci-hub.se |

| O-SiH₃ stretch | ~2189 | Surface species from precursor reaction acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of the elements within a material. escholarship.org The method involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is characteristic of the element and its bonding environment (chemical state). escholarship.orgcnr.it

For this compound precursors, XPS is instrumental in confirming their elemental makeup and, more critically, in analyzing the composition of the thin films they are used to create. acs.org A key feature of this compound precursors like BDIPADS is the Si-Si bond. The binding energy for elemental silicon (Si-Si) is found at approximately 99.4 eV. researchgate.netthermofisher.com In contrast, the Si-N bond in compounds like silicon nitride (Si₃N₄) has a characteristic binding energy of around 101.5 - 101.7 eV. thermofisher.comazom.com The binding energy for silicon in SiO₂ is higher, at about 103.5 eV. thermofisher.com

Analysis of thin films deposited using this compound precursors confirms the purity of the resulting material. For example, SiO₂ films deposited using BDIPADS show negligible nitrogen and carbon concentrations (<1 at. %), indicating the complete removal of the amino ligands during the ALD process. aip.orgresearchgate.net Similarly, when depositing silicon-rich films, XPS can confirm a high silicon content and minimal contamination from elements like iodine if an iodo-aminosilane precursor is used. google.com The precise binding energies measured in the Si 2p region of the XPS spectrum allow for the deconvolution of peaks to identify different bonding states, such as Si-Si, Si-N, and Si-O, providing a detailed picture of the film's chemical structure. researchgate.netazom.com

Table 2: Representative XPS Binding Energies for Silicon Compounds

| Chemical State | Binding Energy (eV) | Reference |

|---|---|---|

| Si-Si (elemental) | 99.4 | researchgate.netthermofisher.com |

| Si-N (in Si₃N₄) | 101.7 | thermofisher.com |

| Si-O (in SiO₂) | 103.5 | thermofisher.com |

| Si-SiSiN(OH) | ~101.5 | azom.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. cdnsciencepub.comereztech.com It operates by probing the magnetic properties of atomic nuclei, allowing for the identification of the connectivity and spatial relationship between atoms. acs.org

For this compound compounds, both ¹H NMR (proton) and ²⁹Si NMR are used to confirm the molecular structure and purity during synthesis. google.comresearchgate.net The chemical shifts in a ¹H NMR spectrum reveal the different types of protons and their local environments within the molecule. For instance, the protons in the alkyl groups of the diisopropylamino ligand in BDIPADS would have characteristic shifts.

²⁹Si NMR is particularly powerful for characterizing silicon-containing compounds. huji.ac.il The chemical shift range for ²⁹Si is wide, making it sensitive to subtle changes in the silicon atom's bonding environment. huji.ac.il For aminodisilanes, the presence of a Si-Si bond can be confirmed, and its chemical shift provides insight into the electronic environment created by the amino substituents. Studies have reported ²⁹Si NMR chemical shifts for aminodisilanes, allowing for the verification of their synthesis and the study of their dynamic behavior in solution, such as the potential for pentacoordinate silicon formation where carbamoyloxy moieties bridge the Si-Si bond. researchgate.net The disappearance of reactant signals and the appearance of product signals in the NMR spectrum are used to monitor the progress of synthesis reactions. google.com

Surface and Thin Film Analytical Methodologies

The primary application of this compound is as a precursor for thin film deposition. Therefore, a significant part of its characterization involves analyzing the properties of the films it produces. These methodologies focus on the film's composition, thickness, and optical characteristics.

Auger Electron Spectroscopy (AES) for Film Composition Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of a sample's surface. acs.org It involves bombarding the surface with an electron beam and analyzing the energies of the emitted "Auger" electrons, which are characteristic of the elements present. acs.org

In the context of films deposited from this compound precursors, AES is used to confirm the stoichiometry and purity of the film. acs.orgresearchgate.net For example, chemical analysis of SiO₂ films grown using the BDIPADS precursor via AES confirms the formation of stoichiometric SiO₂ without noticeable nitrogen or carbon impurities. acs.orgresearchgate.netresearchgate.net This is a critical quality control metric, as residual carbon or nitrogen from the precursor's amino ligands can degrade the film's electrical and optical properties. AES depth profiling can also be employed to analyze the compositional uniformity of the film from the surface down to the substrate interface.

Spectroscopic Ellipsometry (SE) for Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. By analyzing these changes over a range of wavelengths, it can determine film thickness with sub-nanometer precision, as well as its optical properties like the refractive index (n) and extinction coefficient (k). mdpi.comunl.edu

SE is essential for in-situ monitoring and post-deposition characterization of films grown from this compound precursors. mdpi.comresearchgate.net For SiO₂ films deposited using BDIPADS, SE is used to determine the growth per cycle (GPC) during the ALD process, which is a key parameter for process control. sci-hub.se For example, a GPC of approximately 0.14 nm/cycle has been reported for SiO₂ grown from BDIPADS at 150 °C. sci-hub.se

The refractive index of the deposited film is a critical measure of its quality and density. For high-quality, dense SiO₂ films, the refractive index at a wavelength of 633 nm is expected to be around 1.46. mdpi.comuminho.ptaip.org SE measurements on films grown from this compound precursors confirm the deposition of high-quality films by verifying that the refractive index is close to the ideal value. researchgate.netuminho.pt For instance, SiO₂ films deposited at 50°C using a bis(diethylamino)silane (B1590842) precursor achieved a refractive index of 1.4617 at 470 nm. uminho.pt

Table 3: Optical Properties of SiO₂ Films from this compound Precursors Measured by SE

| Precursor | Deposition Temp. (°C) | Growth Per Cycle (nm) | Refractive Index (n) | Wavelength (nm) |

|---|---|---|---|---|

| BDIPADS | 150 | ~0.14 | N/A | N/A |

| Bis(diethylamino)silane | 50 | N/A | 1.4617 | 470 |

Advanced Characterization for Process Understanding

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for analyzing the composition of exhaust gases from a deposition reactor in real-time. nih.govpacelabs.com This analysis helps to identify reaction byproducts and unreacted precursors, offering insights into reaction mechanisms and precursor utilization efficiency. pacelabs.comresearchgate.net

In a typical setup, the exhaust gas from the reactor is continuously fed into a gas cell through which an infrared beam passes. thermofisher.com The resulting absorption spectrum reveals the molecular fingerprints of the species present in the exhaust. thermofisher.com

While direct studies on this compound exhaust are not widely published, research on the closely related bisdiethylaminosilane (BDEAS) precursor in an O₂ plasma ALD process illustrates the utility of this method. nih.govresearchgate.net The key findings from such analyses include:

Identification of Reaction Byproducts: During the plasma half-cycle, the combustion of the precursor's amine ligands leads to the formation of volatile species such as water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.net Nitrogen-containing byproducts like nitrous oxide (N₂O) and nitrogen dioxide (NO₂) have also been detected. researchgate.net

Precursor Reaction Confirmation: The detection of desorbed diethylamine (B46881) (DEA) during the precursor pulse confirms that the BDEAS molecule adsorbs onto surface hydroxyl sites through the exchange of one of its amine ligands. researchgate.net

Quantification of Precursor Depletion: By comparing the precursor's spectral signature with and without the substrate present, it is possible to quantify the amount of precursor consumed in the reaction, with depletion values ranging from 10% to 50% depending on process parameters. researchgate.net

This information is crucial for optimizing the deposition process, improving precursor efficiency, and understanding the chemical pathways that lead to film formation and impurity incorporation. pacelabs.comresearchgate.net

Optical Emission Spectroscopy (OES) is a powerful plasma diagnostic tool used to identify the excited species present in the plasma region during plasma-enhanced deposition processes. osti.goviphy.ac.cn By analyzing the light emitted from the plasma, OES provides information on the reactive radicals and ions that drive the deposition chemistry. osti.govmdpi.com

The OES analysis of the plasma during the deposition of SiO₂ from the aminosilane (B1250345) BDEAS and an O₂ plasma provides a relevant example. nih.govresearchgate.net The spectra reveal the presence of various excited fragments, indicating complex gas-phase reactions.

| Emitting Species | Wavelength (approx. nm) | Significance in Deposition Process |

| OH | 309 | Indicates the presence of reactive oxygen and hydrogen species, often from the dissociation of H₂O released from the surface. researchgate.net |

| NH | 336 | Points to the dissociation of amine ligand byproducts in the plasma. researchgate.net |

| CN | 388 | Suggests the breakdown of ethyl groups from the amine ligands and subsequent reaction with nitrogen species. researchgate.net |

| SiH | 414 | Indicates the fragmentation of the silane (B1218182) precursor in the plasma, creating reactive silicon-containing radicals for deposition. iphy.ac.cnmdpi.com |

| Hα | 656 | Represents excited atomic hydrogen, a key species in many plasma processes that can participate in surface reactions. iphy.ac.cnmdpi.com |

This table summarizes key excited species identified via OES in related aminosilane plasma processes and their general significance.

Time-resolved OES can be used to monitor the saturation of plasma-surface reactions, helping to optimize the plasma exposure time in PEALD cycles. osti.gov The intensity of specific emission lines can be correlated with deposition parameters and resulting film properties, making OES a valuable tool for both mechanistic studies and real-time process control. osti.goviphy.ac.cn

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Aminodisilane Systems

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the complex chemical behavior of this compound compounds. These computational methods provide detailed insights into the electronic structure, energetics, and reaction mechanisms at an atomic level, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mdpi.com It has been widely applied to study various aminosilane (B1250345) precursors, including aminodisilanes, to understand their reactivity and suitability for applications like Atomic Layer Deposition (ALD). mdpi.comchemrxiv.org DFT calculations allow for the accurate prediction of molecular properties and reaction pathways, guiding the design of new and improved chemical processes. mdpi.com

A key application of DFT is the determination of activation energies, which represent the energy barrier that must be overcome for a chemical reaction to occur. acs.org By calculating the energy difference between the reactants and the transition state, DFT can predict the feasibility and rate of a reaction. acs.org For instance, in the context of ALD, lower activation energies for precursor adsorption on a desired surface are generally favorable. acs.orgmdpi.com

Studies on this compound precursors have utilized DFT to evaluate the activation energies for their reactions on different surfaces. For example, the activation energy for the reaction of diisopropylaminosilane (DIPAS) with a hydroxyl-terminated silicon surface was determined to be 0.24 eV. researchgate.net This value is crucial for understanding the temperature dependence of the deposition process. researchgate.net In another study, the activation energy for the dissociative chemisorption of bis(diethylamino)silane (B1590842) (BDEAS) on a WO₃ surface was found to be lower than on an SiO₂ surface, indicating surface-dependent reactivity. nih.gov

Interactive Table: Calculated Activation Energies for Aminosilane Reactions

| Precursor | Surface | Reaction | Activation Energy (eV) | Source |

|---|---|---|---|---|

| DIPAS | Si(001)-OH | Dissociation | 0.24 | researchgate.net |

| BDEAS | WO₃(001) | Dissociative Chemisorption | Lower than on SiO₂ | nih.gov |

It is important to note that the accuracy of these calculations can be influenced by the chosen theoretical model and the complexity of the system being studied. nih.gov

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond. savemyexams.com DFT calculations are frequently used to determine the BDEs of various bonds within a precursor molecule, providing insights into its thermal stability and reactivity. sci-hub.sersc.org A lower BDE for a particular bond suggests that it is more likely to break during a chemical reaction. sci-hub.se

In the case of the this compound precursor 1,2-bis(diisopropylamino)disilane (BDIPADS), DFT calculations revealed that the Si-Si bond has a significantly lower BDE compared to the Si-H and Si-N bonds. sci-hub.se This finding suggests that the Si-Si bond is the most reactive site in the molecule and is more susceptible to oxidation. sci-hub.se This high reactivity of the Si-Si bond is believed to be a key factor in the successful low-temperature deposition of high-quality SiO₂ films using BDIPADS. sci-hub.seacs.org

Interactive Table: Calculated Bond Dissociation Energies for Aminosilane Precursors

| Precursor | Bond | Bond Dissociation Energy (kJ/mol) | Source |

|---|---|---|---|

| BDIPADS | Si-Si | Significantly lower than other bonds | sci-hub.se |

| DIPAS | Si-N | 100.1 | rsc.org |

| DMAS | Si-N | 106.8 | rsc.org |

| DEAS | Si-N | 105.4 | rsc.org |

| DPAS | Si-N | 107.2 | rsc.org |

| DSBAS | Si-N | 99.2 | rsc.org |

The BDE is a critical parameter in understanding the initial steps of a deposition process, as it helps to identify the weakest link in the precursor molecule and predict its decomposition pathways. ma.edu

For instance, in the study of aminosilane precursors for SiO₂ deposition on tungsten oxide surfaces, DFT calculations showed that while the decomposition of BDEAS and tris(dimethylamino)silane (B81438) (TDMAS) was thermodynamically more favorable than that of DIPAS, the leaving amine group from DIPAS had a weaker binding to the surface. nih.gov This suggests that DIPAS might lead to films with fewer impurities, even if its initial reaction is less exothermic. nih.gov A reaction can be under thermodynamic control, where the most stable product is formed, or under kinetic control, where the product that is formed fastest predominates. libretexts.org The reaction conditions, such as temperature, can often influence whether a reaction is under thermodynamic or kinetic control. libretexts.orgquora.com

Bond Dissociation Energy (BDE) Calculations

First-Principles Studies of Surface Adsorption Mechanisms

First-principles studies, which are based on the fundamental laws of quantum mechanics without empirical parameters, are crucial for understanding the detailed mechanisms of how precursor molecules adsorb onto a surface. researchgate.net These studies, often employing DFT, can model the interactions between the precursor and the surface atoms, revealing the most likely adsorption sites and configurations. researchgate.netresearchgate.net

For the this compound precursor BDIPADS, first-principles calculations have been used to investigate its adsorption on hydroxyl-terminated SiO₂ and amine-terminated SiN surfaces. researchgate.net These calculations showed that the adsorption of BDIPADS is more favorable on the SiO₂ surface, which is a key factor in achieving selective deposition of SiO₂ on oxide surfaces over nitride surfaces. researchgate.net The ability to predict and understand these selective adsorption behaviors is critical for developing advanced semiconductor manufacturing processes like area-selective ALD. acs.orgresearchgate.net

Computational Approaches for Precursor Screening and Selection in Atomic Layer Deposition

The development of new and improved ALD processes heavily relies on the selection of suitable precursor molecules. rsc.org Computational methods, particularly DFT, have emerged as powerful tools for the rational screening and selection of ALD precursors. acs.orgacs.org By calculating key properties such as reactivity, thermal stability, and adsorption behavior on different surfaces, these computational approaches can quickly assess the potential of a large number of candidate molecules, significantly accelerating the discovery of new precursors. acs.orgxml-journal.net

For example, DFT calculations have been used to screen various aminosilane precursors for the selective deposition of SiO₂. acs.org These studies have evaluated factors like the activation energies for reaction on different substrates and the steric hindrance of the precursor ligands to predict which molecules will exhibit the desired selectivity. acs.org This computational pre-screening helps to narrow down the most promising candidates for experimental validation, saving significant time and resources. acs.org The use of computational fluid dynamics (CFD) can further enhance this process by modeling the transport of precursors within the ALD reactor. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations track the time evolution of a system of interacting atoms by solving their equations of motion, providing a detailed view of molecular interactions and structural changes. nih.govnih.gov In the context of this compound chemistry, MD is particularly useful for understanding the physical aspects of film formation. Unlike Kinetic Monte Carlo, MD-based approaches can effectively model the thickness-dependent evolution of the microscopic structures of deposited layers. nih.gov However, a significant limitation of MD is its temporal scale, which is typically confined to picoseconds or nanoseconds, far shorter than the duration of typical Atomic Layer Deposition (ALD) pulses. nih.gov

To accurately simulate the chemical processes inherent in ALD, such as the reactions of this compound with a substrate, it is necessary to model the breaking and forming of chemical bonds. While classical MD simulations rely on fixed interatomic potentials, Reactive Force Fields (ReaxFF) have been developed to handle these reactive events. mdpi.com ReaxFF can accurately model chemical reactions within a complex system, making it suitable for simulating the deposition process where precursor molecules interact with and bond to surface functional groups. mdpi.com This approach allows for a more precise representation of atomic interactions, capturing the nuances of precursor adsorption, ligand exchange, and surface reconstruction, which are critical for understanding the deposition mechanism of this compound-based films. mdpi.comresearchgate.net

MD simulations are a powerful tool for visualizing the growth of thin films and the subsequent structural relaxation. nih.gov A common simulation approach involves the sequential introduction of atoms or precursor molecules into a simulation cell containing a substrate. mdpi.com After each deposition step, an MD simulation is run to allow the system to relax, enabling the atoms to find their most energetically favorable positions. mdpi.com This process is repeated to build the film layer by layer.

This methodology allows researchers to observe the evolution of the film's morphology, such as the development of amorphous versus crystalline structures. nih.gov It is also highly effective for identifying the formation of defects, voids, and impurities within the growing film. nih.govmdpi.com For example, simulations can reveal how steric hindrance from the this compound precursor affects surface coverage and how byproducts are incorporated or removed. nih.govmdpi.com By analyzing the final relaxed structures, key properties like film density and internal stress can be predicted. mdpi.commdpi.com

Reactive Molecular Dynamics for Atomic Interaction Accuracy

Kinetic Monte Carlo (KMC) Simulations

Kinetic Monte Carlo (KMC) is a stochastic simulation method designed to model the time evolution of systems where the state changes through a series of discrete events with known transition rates. nih.govfrontiersin.org Its main advantage is the ability to simulate processes over much longer timescales than MD, which is crucial for modeling the full cycle of an ALD process. nih.gov However, KMC requires an accurate, predefined list of all possible elementary reaction steps and their associated rate constants. nih.gov

To ensure physical realism, KMC simulations of ALD are often built upon a foundation of quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.netsnu.ac.kr DFT is used to determine the detailed reaction pathways, reaction energies, and activation energy barriers for the elementary steps of the ALD process, such as the adsorption of the this compound precursor onto the substrate and subsequent surface reactions. mdpi.comsnu.ac.kr